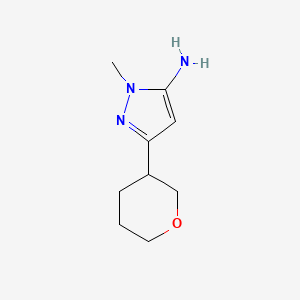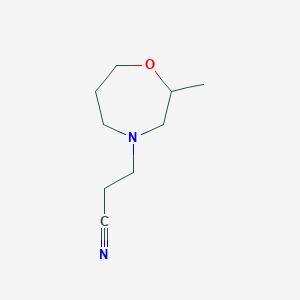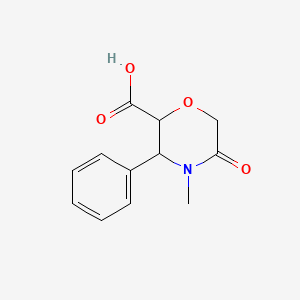
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
説明
“4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1259057-13-0 . It has a molecular weight of 235.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “4-methyl-5-oxo-3-phenyl-2-morpholinecarboxylic acid” and its InChI Code is "1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 235.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in comprehensive chemical databases.科学的研究の応用
Odor Detection and Analysis
Research has explored the detection of mixtures of homologous carboxylic acids and their interaction with various aroma compounds, including the study of psychometric functions for both single compounds and binary mixtures. This work provides insights into the sensory analysis and potential applications of carboxylic acids in food chemistry and aroma compound development (Miyazawa et al., 2009).
Environmental and Health Monitoring
Studies have documented the environmental exposure and health implications of carboxylic acid esters, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), highlighting the importance of monitoring these compounds as potential biomarkers for environmental exposure assessment (Silva et al., 2013).
Pharmacological Effects of Carboxylic Acid Derivatives
The pharmacological properties of certain carboxylic acid derivatives have been studied, revealing their potential as therapeutic agents. For example, compounds combining thromboxane A2 synthetase inhibition with receptor blockade have shown promising effects in vivo, suggesting potential applications in treating cardiovascular diseases (Clerck et al., 1989).
Metabolic Pathway Analysis
Research into the metabolism of terpenes like carvone has identified carboxylic acid metabolites, contributing to our understanding of human metabolic pathways and the biotransformation of dietary and environmental compounds. This research is crucial for developing therapeutic strategies and nutritional recommendations (Engel, 2002).
Biomarker Discovery for Disease Diagnosis and Monitoring
The study of carboxylic acid metabolites in human urine has led to the identification of biomarkers for various metabolic disorders, aiding in the diagnosis and monitoring of diseases such as uremia. This research highlights the importance of carboxylic acids and their metabolites in clinical chemistry and patient care (Niwa et al., 1988).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKTVMFCLHPCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



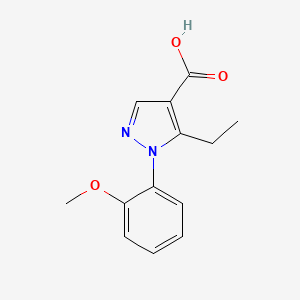
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
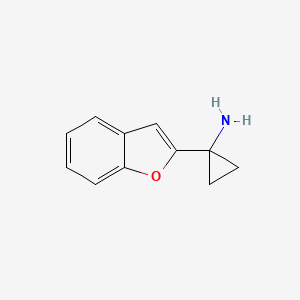
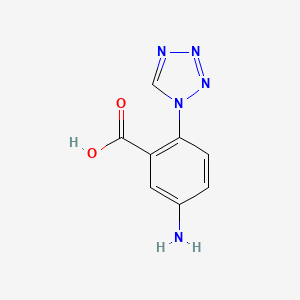
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
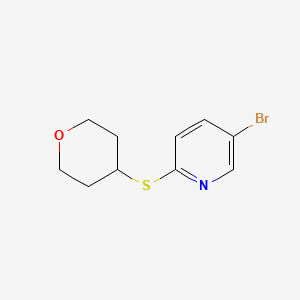
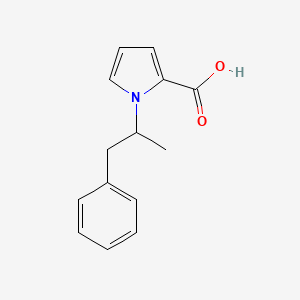
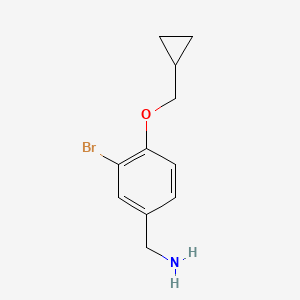
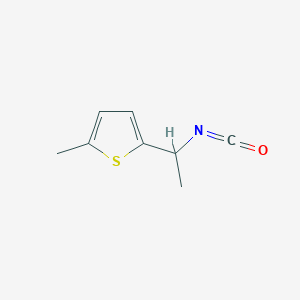
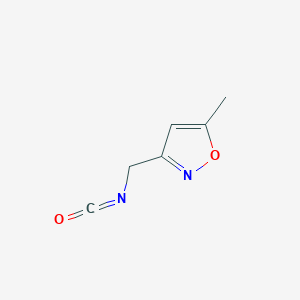
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
